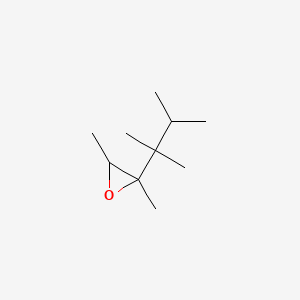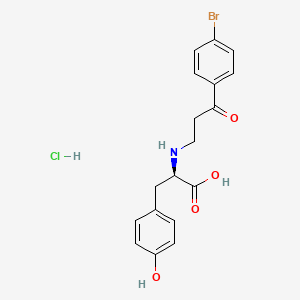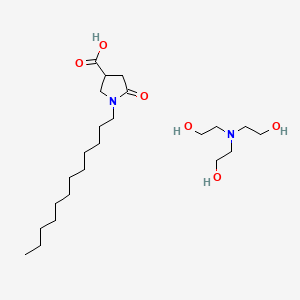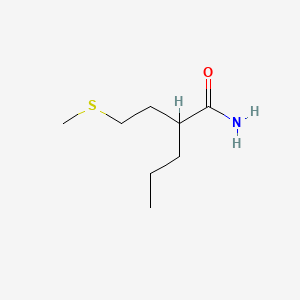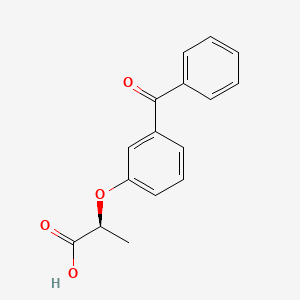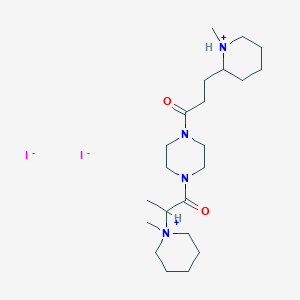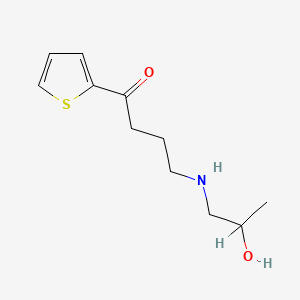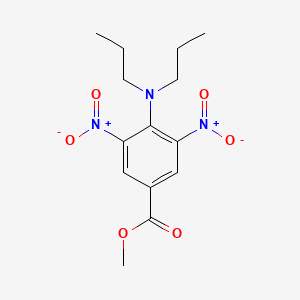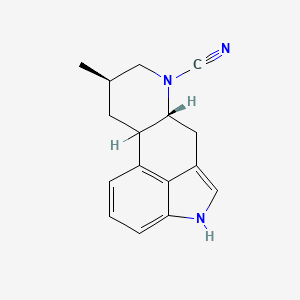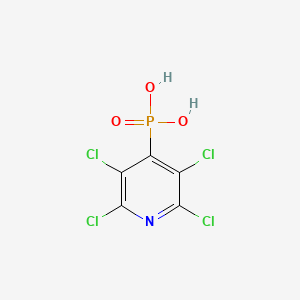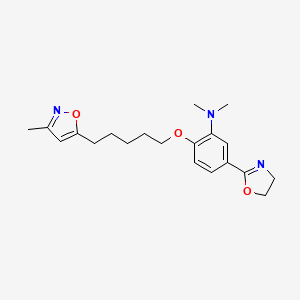
Benzenamine, 5-(4,5-dihydro-2-oxazolyl)-N,N-dimethyl-2-((5-(3-methyl-5-isoxazolyl)pentyl)oxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 5-(4,5-dihydro-2-oxazolyl)-N,N-dimethyl-2-((5-(3-methyl-5-isoxazolyl)pentyl)oxy)- is a complex organic compound with a unique structure that combines elements of benzenamine, oxazole, and isoxazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 5-(4,5-dihydro-2-oxazolyl)-N,N-dimethyl-2-((5-(3-methyl-5-isoxazolyl)pentyl)oxy)- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Benzenamine, 5-(4,5-dihydro-2-oxazolyl)-N,N-dimethyl-2-((5-(3-methyl-5-isoxazolyl)pentyl)oxy)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound can be used in the study of biological processes and as a probe for investigating enzyme activities.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzenamine, 5-(4,5-dihydro-2-oxazolyl)-N,N-dimethyl-2-((5-(3-methyl-5-isoxazolyl)pentyl)oxy)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanol, 5-(4,5-dihydro-2-oxazolyl)-2-((5-(3-methyl-5-isoxazolyl)pentyl)oxy)-
- Benzaldehyde, 5-(4,5-dihydro-2-oxazolyl)-2-((5-(3-methyl-5-isoxazolyl)pentyl)oxy)-
- Benzoic acid, 5-(4,5-dihydro-2-oxazolyl)-2-((5-(3-methyl-5-isoxazolyl)pentyl)oxy)-
Uniqueness
What sets Benzenamine, 5-(4,5-dihydro-2-oxazolyl)-N,N-dimethyl-2-((5-(3-methyl-5-isoxazolyl)pentyl)oxy)- apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
105639-18-7 |
|---|---|
Molecular Formula |
C20H27N3O3 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
5-(4,5-dihydro-1,3-oxazol-2-yl)-N,N-dimethyl-2-[5-(3-methyl-1,2-oxazol-5-yl)pentoxy]aniline |
InChI |
InChI=1S/C20H27N3O3/c1-15-13-17(26-22-15)7-5-4-6-11-24-19-9-8-16(14-18(19)23(2)3)20-21-10-12-25-20/h8-9,13-14H,4-7,10-12H2,1-3H3 |
InChI Key |
GAPHJWKZCXHWPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CCCCCOC2=C(C=C(C=C2)C3=NCCO3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


